2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid
Overview
Description
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11O4Br It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylacetic acid. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)acetaldehyde or this compound.
Reduction: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)ethanol or 2-(2-bromo-3,4-dimethoxyphenyl)acetaldehyde.
Scientific Research Applications
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetic acid derivatives.
Industrial Applications: It is used in the synthesis of dyes, resins, and other industrial chemicals.
Biological Activity
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound features a bromine atom and two methoxy groups attached to a phenyl ring. This unique arrangement influences its chemical properties and biological activity. The presence of the bromine atom may enhance the compound's reactivity and interaction with biological targets compared to its chloro analogs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The mechanisms can include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes that play critical roles in inflammation or cancer cell proliferation.
- Modulation of Receptor Signaling : It may interact with receptors that mediate cellular responses to growth factors or inflammatory signals.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction via p53 activation |
HeLa | 12.5 | Cell cycle arrest at G1 phase |
A549 | 18.0 | Inhibition of cell migration |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are significant for therapeutic applications in diseases characterized by chronic inflammation. It has been reported to reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on several human cancer cell lines. The compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating strong antiproliferative effects .
- Inflammatory Response Modulation : Another study investigated the anti-inflammatory activity of this compound in a murine model. Results showed significant reductions in inflammatory markers following treatment with varying doses of the compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Bromine/Chlorine | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | Bromine | 15.0 | Anticancer |
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid | Chlorine | 25.0 | Anticancer |
3,4-Dimethoxyphenylacetic acid | None | 30.0 | Moderate activity |
This table illustrates that the presence of the bromine atom in this compound enhances its biological activity compared to its chloro counterpart.
Properties
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUUMCWRUGRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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